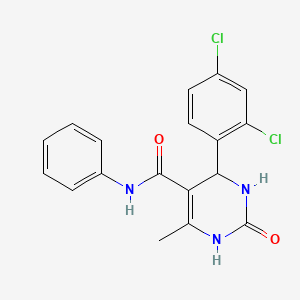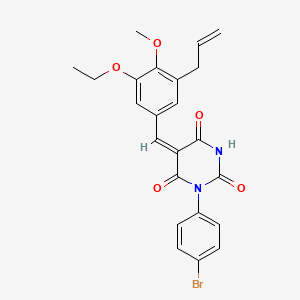![molecular formula C14H12Cl2N2O B5141367 N-[(2,4-dichlorophenyl)(phenyl)methyl]urea](/img/structure/B5141367.png)
N-[(2,4-dichlorophenyl)(phenyl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,4-dichlorophenyl)(phenyl)methyl]urea, commonly known as DCPU, is a chemical compound with a wide range of applications in scientific research. It is a white crystalline powder with a molecular weight of 313.2 g/mol. DCPU is an organic compound that has a urea functional group and two aromatic rings. It is widely used in various scientific fields such as biochemistry, pharmacology, and toxicology.
Mécanisme D'action
DCPU exerts its effects by inhibiting the activity of enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play a crucial role in various physiological processes such as neurotransmission, digestion, and acid-base balance. Inhibition of these enzymes by DCPU results in the accumulation of their respective substrates, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
DCPU has been found to exert various biochemical and physiological effects. It inhibits the activity of acetylcholinesterase and butyrylcholinesterase, leading to an increase in the levels of acetylcholine and butyrylcholine in the brain. This results in improved cognitive function and memory. DCPU also inhibits the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions and an increase in the production of carbon dioxide. This results in a decrease in blood pH and an increase in respiratory rate.
Avantages Et Limitations Des Expériences En Laboratoire
DCPU has several advantages as a research tool. It is a potent inhibitor of several enzymes, making it useful in studying their physiological and biochemical effects. It is also a relatively stable compound and can be easily synthesized in the laboratory. However, DCPU also has some limitations. It is a toxic compound and can cause harm if not handled properly. It is also relatively expensive compared to other research tools.
Orientations Futures
There are several future directions for the use of DCPU in scientific research. It can be used as a potential therapeutic agent for various neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. It can also be used as a potential anticancer agent. Further research is needed to determine the optimal dosage and administration of DCPU for these applications. In addition, DCPU can be used to study the physiological and biochemical effects of various enzymes and their inhibitors.
Méthodes De Synthèse
The synthesis of DCPU involves the reaction of 2,4-dichlorobenzylamine with phenyl isocyanate in the presence of a catalyst such as triethylamine. The reaction results in the formation of DCPU and a byproduct, triethylamine hydrochloride. The purity of the final product can be improved by recrystallization using solvents such as ethanol or acetone.
Applications De Recherche Scientifique
DCPU has been extensively used in scientific research for its various applications. It has been found to inhibit the activity of several enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. DCPU has also been used as a potential anticancer agent as it inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, DCPU has been used as a potential therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
[(2,4-dichlorophenyl)-phenylmethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c15-10-6-7-11(12(16)8-10)13(18-14(17)19)9-4-2-1-3-5-9/h1-8,13H,(H3,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJKVUYQJCCCOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=C(C=C2)Cl)Cl)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,4-Dichlorophenyl)-phenylmethyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5141305.png)

![1-[2-(allyloxy)benzyl]-4-methylpiperidine](/img/structure/B5141325.png)
![2,4-dichloro-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5141333.png)

![ethyl 7-hydroxy-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5141342.png)

![N-benzyl-1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5141355.png)
![N-[2-(benzylthio)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B5141359.png)



![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1-cyclohexene-1-carboxamide](/img/structure/B5141383.png)
![(1,3-benzodioxol-5-ylmethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine](/img/structure/B5141388.png)